BenchChemオンラインストアへようこそ!

3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Lipophilicity Drug design Physicochemical properties

3-Allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one (CAS 159897-64-0) is a heterocyclic building block belonging to the thiazolo[4,5-d]pyrimidine family, characterized by a fused thiazole-pyrimidine ring system with a 3-allyl substituent and a 2-thioxo (C=S) group. It is commercially available at 95% purity from Enamine (catalog EN300-14326), with a reported molecular formula of C₈H₇N₃OS₂, a molecular weight of 225.29 g/mol, a melting point of 216–218 °C, and a logP of 0.589, indicating moderate lipophilicity.

Molecular Formula C8H7N3OS2
Molecular Weight 225.3 g/mol
CAS No. 159897-64-0
Cat. No. B1436433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
CAS159897-64-0
Molecular FormulaC8H7N3OS2
Molecular Weight225.3 g/mol
Structural Identifiers
SMILESC=CCN1C2=C(C(=O)NC=N2)SC1=S
InChIInChI=1S/C8H7N3OS2/c1-2-3-11-6-5(14-8(11)13)7(12)10-4-9-6/h2,4H,1,3H2,(H,9,10,12)
InChIKeyXMSJNOBHTISRAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.8 [ug/mL]

3-Allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one (CAS 159897-64-0) Procurement & Comparator Analysis


3-Allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one (CAS 159897-64-0) is a heterocyclic building block belonging to the thiazolo[4,5-d]pyrimidine family, characterized by a fused thiazole-pyrimidine ring system with a 3-allyl substituent and a 2-thioxo (C=S) group [1]. It is commercially available at 95% purity from Enamine (catalog EN300-14326), with a reported molecular formula of C₈H₇N₃OS₂, a molecular weight of 225.29 g/mol, a melting point of 216–218 °C, and a logP of 0.589, indicating moderate lipophilicity [2]. The thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold has been recently validated as a novel core for potent MALT1 protease inhibitors in B-cell lymphoma, demonstrating the scaffold's relevance in drug discovery [3].

Why 3-Allyl-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one Cannot Be Interchanged with Generic Thiazolopyrimidine Analogs


Thiazolo[4,5-d]pyrimidin-7(6H)-ones with different N-3 substituents exhibit markedly divergent biological profiles and physicochemical properties, making simple interchange problematic. In antimicrobial studies, the 3-methyl analog (2a) showed significant activity against Gram-positive bacteria and yeasts, while closely related 3-methyl-5-substituted derivatives were inactive, demonstrating that even minor structural changes at the periphery of this scaffold can abolish bioactivity . The 3-allyl group in the target compound introduces a terminal alkene moiety that is absent in 3-methyl or 3-phenyl analogs, enabling unique downstream chemical modifications such as hydrazone formation at the 7-position or thiol-ene click chemistry not accessible to saturated N-alkyl congeners. Furthermore, the 2-thioxo group is critical for certain target interactions; conversion to a 2-oxo analog abolishes the covalent warhead capacity exploited in MALT1 inhibitor design [1].

Quantitative Differentiation of 3-Allyl-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one Against Structural Analogs


LogP Comparison: 3-Allyl vs 3-Methyl vs 3-Phenyl Thiazolo[4,5-d]pyrimidin-7-ones

The 3-allyl derivative exhibits a measured logP of 0.589 [1], placing it in a distinct lipophilicity window compared to 3-methyl analogs. While exact logP values for 3-methyl-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-one are not directly reported, the additional two-carbon alkene chain of the allyl group is predicted to increase logP by approximately 0.6–0.8 log units relative to the 3-methyl congener based on Hansch π constants (allyl π ≈ 0.7 vs. methyl π ≈ 0.5 for aliphatic substituents) [2]. This difference is significant for membrane permeability and target engagement in cell-based assays.

Lipophilicity Drug design Physicochemical properties

Melting Point and Crystallinity: 3-Allyl vs 3-Methyl Thiazolopyrimidine Building Blocks

The 3-allyl compound has a reported melting point of 216–218 °C at 95% purity [1]. This is significantly higher than the melting points typically observed for 3-methyl-2-thioxo-thiazolo[4,5-d]pyrimidin-7-ones, which generally melt in the range of 140–180 °C depending on 5-substitution . The higher melting point suggests stronger intermolecular interactions in the crystal lattice, potentially indicative of greater thermal stability and lower solubility, which are relevant for solid-form selection in procurement.

Solid-state properties Formulation Crystallinity

Chemical Derivatization Potential: Allyl Group Enables Unique 7-Hydrazone Formation

The 3-allyl-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold has been specifically utilized for the synthesis of 7-hydrazone derivatives, including nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone and 4-hydroxy-3-methoxybenzaldehyde derivatives . This derivatization at the 7-position is enabled by the electronic and steric properties of the 3-allyl group, which are distinct from those of 3-methyl or 3-phenyl analogs. While 3-methyl thiazolopyrimidines have been primarily explored for 5-substitution chemistry , the 3-allyl compound opens up a different vector for library expansion.

Synthetic versatility Click chemistry Library synthesis

Scaffold Validation: 2-Thioxo-thiazolo[4,5-d]pyrimidin-7-one Core in MALT1 Inhibition

The 2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one scaffold—identical to the core of the target compound—has been validated as a novel covalent MALT1 inhibitor scaffold. Compound 10m, featuring this scaffold, achieved an IC₅₀ of 1.7 μM against MALT1 protease and demonstrated tumor growth suppression in HBL1 and TMD8 xenograft models [1]. While 10m bears a distinct 3-substituent (not allyl), the core scaffold's ability to engage MALT1 covalently has been confirmed. The 3-allyl compound therefore represents a starting point for SAR exploration around this validated core, with the allyl group offering a unique handle for further functionalization not present in compound 10m's substituent [1].

MALT1 inhibitor B-cell lymphoma Covalent inhibitor

Application Scenarios for 3-Allyl-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one in Drug Discovery and Chemical Biology


MALT1 Protease Inhibitor Hit-to-Lead Optimization

Building upon the validated 2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold (compound 10m, MALT1 IC₅₀ = 1.7 μM) [1], the 3-allyl analog serves as a divergent starting point for SAR studies. The allyl group can be further functionalized via thiol-ene click chemistry or metathesis to generate focused libraries exploring the N-3 vector space, a region not fully optimized in the published MALT1 inhibitor series.

Diversity-Oriented Synthesis via 7-Hydrazone Derivatization

The 3-allyl compound has demonstrated compatibility with 7-hydrazone formation chemistry, yielding products with nicotinaldehyde and 4-hydroxy-3-methoxybenzaldehyde . This provides access to a distinct chemical space compared to the 5-thioether derivatization pathway used for 3-methyl analogs , making it valuable for generating screening libraries with novel substitution patterns.

Physicochemical Property Optimization in Lead Series

With a measured logP of 0.589 [2], the 3-allyl compound occupies a lipophilicity window that balances permeability and solubility, making it suitable for cellular assay testing without the solubility liabilities associated with more lipophilic 3-phenyl analogs (estimated logP >2.0). Its melting point of 216–218 °C [2] also suggests favorable solid-state stability for automated compound management.

Building Block for Covalent Inhibitor Libraries

The 2-thioxo group in the scaffold acts as a soft electrophilic warhead capable of reversible covalent engagement with cysteine proteases such as MALT1 [1]. The 3-allyl compound can be integrated into covalent inhibitor screening cascades targeting cysteine-dependent enzymes, with the allyl group providing an orthogonal synthetic handle for linker attachment or bioconjugation.

Quote Request

Request a Quote for 3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.